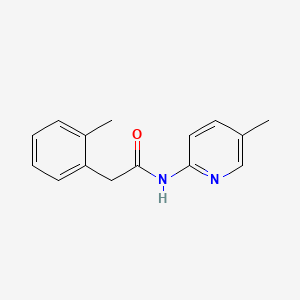![molecular formula C17H19F2N3O B5403640 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine](/img/structure/B5403640.png)
3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential applications in drug development.
作用機序
3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine is believed to work by inhibiting the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many functions, including memory and learning. By increasing the levels of acetylcholine, this compound may be able to improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound is a potent inhibitor of acetylcholinesterase, with an IC50 value of 0.031 μM. In vivo studies in rats have demonstrated that this compound can improve cognitive function in a dose-dependent manner. However, further studies are needed to determine the long-term effects of this compound on the brain and other organs.
実験室実験の利点と制限
One of the main advantages of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine is its high affinity for acetylcholinesterase, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its potential toxicity, which may limit its use in humans. Further studies are needed to determine the safety and efficacy of this compound in humans.
将来の方向性
Some of the future directions for research on 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine include:
1. Investigating the long-term effects of this compound on the brain and other organs.
2. Developing more potent and selective inhibitors of acetylcholinesterase based on the structure of this compound.
3. Studying the effects of this compound on other neurotransmitters and receptors in the brain.
4. Testing the efficacy of this compound in animal models of neurological disorders.
5. Developing new drug delivery systems for this compound to improve its bioavailability and reduce its toxicity.
Conclusion:
This compound is a novel compound that has potential applications in drug development, particularly in the treatment of neurological disorders such as Alzheimer's disease. Its high affinity for acetylcholinesterase makes it a promising candidate for drug development, but further studies are needed to determine its safety and efficacy in humans. Future research on this compound should focus on investigating its long-term effects, developing more potent and selective inhibitors, studying its effects on other neurotransmitters and receptors, testing its efficacy in animal models, and developing new drug delivery systems.
合成法
3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine can be synthesized through a multistep process involving the reaction of piperidine with 2,6-difluorobenzaldehyde, followed by the addition of a pyrazole-3-carboxylic acid derivative. The final product is obtained through purification and isolation steps.
科学的研究の応用
3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine has been shown to have potential applications in drug development, particularly in the treatment of neurological disorders such as Alzheimer's disease. In vitro studies have demonstrated that this compound has a high affinity for acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This suggests that this compound may be able to improve cognitive function by increasing the levels of acetylcholine in the brain.
特性
IUPAC Name |
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-14-4-1-5-15(19)13(14)7-6-12-3-2-10-22(11-12)17(23)16-8-9-20-21-16/h1,4-5,8-9,12H,2-3,6-7,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHPXJVEPQNKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NN2)CCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}piperazine](/img/structure/B5403558.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5403569.png)
![4,7-dimethyl-N,8-diphenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5403574.png)


![2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5403591.png)
![5-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-2-methoxyphenol](/img/structure/B5403595.png)
![6-{[(2-fluorobenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5403607.png)

![3-(4-bromobenzyl)-5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5403647.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5403652.png)
![(2R*,3R*)-3-amino-1'-[(2-ethoxy-3-pyridinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5403656.png)
![2-methyl-5-[1-(4-methylpentanoyl)piperidin-3-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5403671.png)
![3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5403673.png)